4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide is a sophisticated organic compound often utilized in various scientific research fields. The intricate structure and functional groups of this compound make it a subject of significant interest in organic chemistry, biology, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of chemical reactions, starting with the appropriate benzene derivatives, such as phenylacetylene and trifluoromethyl phenol. Typical reaction conditions include the use of strong bases like potassium carbonate and solvents such as dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods: Industrial synthesis may involve larger-scale reactions in batch or continuous flow systems. Optimizing conditions for temperature, solvent use, and catalyst efficiency is crucial to yield high-purity 4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide has several applications:
Chemistry: Utilized in the synthesis of complex organic molecules and materials.
Biology: Used in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to enzyme active sites, inhibit or activate certain proteins, and interfere with metabolic processes. These interactions can lead to varied biological responses, making it a versatile tool in research.
Comparison with Similar Compounds
4-Oxo-4-phenylbutanamide
N-Phenyl-4-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide
4-Phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide
Properties
IUPAC Name |
4-oxo-4-phenyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO3/c22-21(23,24)17-9-6-10-18(15-17)28-14-5-4-13-25-20(27)12-11-19(26)16-7-2-1-3-8-16/h1-3,6-10,15H,11-14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXPPBUVAHMIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.